molecular formula C22H15N3O4 B5957811 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one

Cat. No.: B5957811
M. Wt: 385.4 g/mol
InChI Key: UVUPBNFIHNVILH-SDNWHVSQSA-N
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Description

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with anthranilic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 4-hydroxy-2-quinolones

Uniqueness

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one is unique due to its specific structural features, such as the presence of both hydroxyphenyl and nitrophenyl groups. These groups contribute to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-16-12-9-15(10-13-16)11-14-21-23-18-6-2-1-5-17(18)22(27)24(21)19-7-3-4-8-20(19)25(28)29/h1-14,26H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUPBNFIHNVILH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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